molecular formula C8H13NO B11769977 5-Tert-butyl-3-methyl-1,2-oxazole CAS No. 41027-44-5

5-Tert-butyl-3-methyl-1,2-oxazole

Cat. No.: B11769977
CAS No.: 41027-44-5
M. Wt: 139.19 g/mol
InChI Key: OQOBRDQSZTZETG-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-methyl-1,2-oxazole is a heterocyclic organic compound with the molecular formula C8H13NO It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like CuCl and AuCl3, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and specific catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Tert-butyl-3-methyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of enzymes like FLT3, which plays a critical role in the development and progression of acute myeloid leukemia . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Tert-butyl-3-methyl-1,2-oxazole include other oxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific tert-butyl and methyl substitutions, which confer unique chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-tert-butyl-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOBRDQSZTZETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495055
Record name 5-tert-Butyl-3-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41027-44-5
Record name 5-tert-Butyl-3-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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